molecular formula C17H15NO3 B11846208 5,7-Dimethoxy-3-phenylquinolin-4(1H)-one

5,7-Dimethoxy-3-phenylquinolin-4(1H)-one

Cat. No.: B11846208
M. Wt: 281.30 g/mol
InChI Key: YRACMPLCMQTCDB-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-3-phenylquinolin-4(1H)-one is a synthetic quinolinone derivative of significant interest in medicinal chemistry and oncology research. Its core structure is part of a class of compounds investigated as novel antimitotic agents that target tubulin polymerization . Quinolinone scaffolds mimicking natural products like podophyllotoxin and combretastatin A-4 have demonstrated potent antiproliferative activities against diverse human cancer cell lines, including multidrug-resistant variants . The primary research value of this compound lies in its potential mechanism of action. Related analogues are known to inhibit tubulin assembly by binding at the colchicine site, disrupting microtubule dynamics essential for cell division. This action leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis, or programmed cell death, in cancer cells . The specific methoxy substitution pattern on the quinolinone core is a key structural feature often associated with enhanced cytotoxic potency and is a active area of structure-activity relationship (SAR) studies . Researchers utilize this compound as a lead structure or intermediate for the design and synthesis of more potent anticancer agents. It serves as a valuable tool for in vitro biological studies aimed at understanding the mechanisms of tubulin inhibition and apoptosis induction . Handling Note: For Research Use Only. Not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

5,7-dimethoxy-3-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C17H15NO3/c1-20-12-8-14-16(15(9-12)21-2)17(19)13(10-18-14)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,19)

InChI Key

YRACMPLCMQTCDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C(=CN2)C3=CC=CC=C3

Origin of Product

United States

Synthesis and Chemical Profile of 5,7 Dimethoxy 3 Phenylquinolin 4 1h One

For the synthesis of the target molecule, a plausible route would involve the reaction of 3,5-dimethoxyaniline (B133145) with ethyl benzoylacetate. The initial condensation would form an enamine intermediate, which upon heating would undergo intramolecular cyclization to yield 5,7-dimethoxy-3-phenylquinolin-4(1H)-one.

Another potential synthetic strategy is the Gould-Jacobs reaction, which utilizes an aniline (B41778) and an ethoxymethylenemalonate derivative. In this case, 3,5-dimethoxyaniline could be reacted with diethyl (phenylmalonyl)malonate, followed by cyclization and decarboxylation to afford the desired product.

The chemical properties of this compound are expected to be influenced by its constituent functional groups. The quinolinone core provides a planar, aromatic system capable of π-π stacking interactions. The lactam functionality within the quinolinone ring can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The phenyl group at the 3-position adds steric bulk and lipophilicity to the molecule. The two methoxy (B1213986) groups at the 5- and 7-positions are electron-donating and are likely to influence the electron density of the aromatic system, which could in turn affect its reactivity and biological activity.

Table 1: Postulated Chemical and Physical Properties of this compound

PropertyPredicted Value/Characteristic
Molecular Formula C₁₇H₁₅NO₃
Molecular Weight 281.31 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water.
Hydrogen Bond Donor Count 1 (from the N-H group)
Hydrogen Bond Acceptor Count 3 (from the carbonyl oxygen and the two methoxy oxygens)
Reactivity The N-H group can be alkylated or acylated. The aromatic rings can undergo electrophilic substitution, with the positions influenced by the existing substituents.

Spectroscopic Analysis of the Quinolinone Core

Detailed spectroscopic data for 5,7-Dimethoxy-3-phenylquinolin-4(1H)-one is not available in the public domain. However, based on the analysis of related structures, the expected spectroscopic characteristics can be predicted.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the quinolinone and the phenyl rings. The protons on the dimethoxy-substituted ring of the quinolinone core would likely appear as distinct singlets or doublets in the aromatic region. The protons of the phenyl group at the 3-position would also give rise to signals in the aromatic region, with their multiplicity depending on the substitution pattern of the phenyl ring itself (in this case, an unsubstituted phenyl group would show a complex multiplet). The N-H proton of the quinolinone ring would likely appear as a broad singlet at a downfield chemical shift. The two methoxy (B1213986) groups would each exhibit a sharp singlet in the upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum would show signals for all 17 carbon atoms in the molecule. The carbonyl carbon of the quinolinone ring would be expected to resonate at a significantly downfield chemical shift (typically >170 ppm). The aromatic carbons would appear in the range of approximately 100-160 ppm. The carbons of the methoxy groups would be observed in the upfield region of the spectrum.

Mass Spectrometry: High-resolution mass spectrometry would be expected to show a molecular ion peak corresponding to the exact mass of the compound (C₁₇H₁₅NO₃). The fragmentation pattern would likely involve the loss of small molecules such as CO, CH₃, and potentially fragments from the phenyl ring.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the quinolinone carbonyl group, typically in the range of 1650-1690 cm⁻¹. A broad absorption band in the region of 3200-3400 cm⁻¹ would be indicative of the N-H stretching vibration. The C-O stretching vibrations of the methoxy groups would likely appear in the region of 1050-1250 cm⁻¹.

Conclusion

Conventional and Modern Synthetic Routes to the Quinolin-4(1H)-one Core

Classical methods for quinolin-4(1H)-one synthesis have been refined over many years, while modern adaptations offer improved yields, milder reaction conditions, and broader substrate scope.

Several named reactions form the foundation of quinolin-4(1H)-one synthesis, each with distinct starting materials and mechanisms. mdpi.comrsc.org

The Gould-Jacobs reaction begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonate ester. wikipedia.org The resulting intermediate undergoes thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester, which can be subsequently saponified and decarboxylated to yield the quinolin-4(1H)-one core. mdpi.comwikipedia.org This method is particularly effective for anilines bearing electron-donating groups in the meta position. wikipedia.org However, the high temperatures (often above 250 °C) required for cyclization can lead to side reactions and limit its application for sensitive substrates. mdpi.comablelab.eu Microwave irradiation has been employed to improve yields and dramatically shorten reaction times. ablelab.eu

The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters. wikipedia.org Depending on the reaction temperature, this can lead to either 4-hydroxyquinolines (at lower temperatures via a β-aminoacrylate intermediate) or 2-quinolones (at higher temperatures via a β-ketoester anilide). pharmaguideline.com The reaction proceeds through the formation of a Schiff base, followed by an electrocyclic ring closure. wikipedia.org Like the Gould-Jacobs reaction, this method often requires high temperatures for the cyclization step. mdpi.comwikipedia.org

The Camps reaction utilizes the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. mdpi.comnih.gov This method is versatile as it can produce either quinolin-4(1H)-ones or quinolin-2-ones depending on the substrate structure and reaction conditions. nih.govwikipedia.org The use of a strong base favors deprotonation at the methylene (B1212753) group adjacent to the ketone, leading to the formation of the quinolin-4(1H)-one. nih.gov

The Snieckus reaction provides a route to 3-substituted quinolin-4(1H)-ones. mdpi.comresearchgate.net It involves the condensation of an anthranilamide with a ketone to form an imine, which then undergoes base-promoted cyclization. mdpi.com This method is valuable due to the availability of substituted anthranilamides and the relatively mild reaction conditions. mdpi.com

ReactionStarting MaterialsKey FeaturesTypical Conditions
Gould-Jacobs Aniline, Diethyl ethoxymethylenemalonateForms a 4-hydroxy-3-carboxyquinoline intermediate. Effective with electron-donating groups on aniline.High temperature ( >250°C) thermal cyclization. mdpi.com
Conrad-Limpach Aniline, β-ketoesterTemperature-dependent regioselectivity (4-hydroxy vs. 2-hydroxy quinoline).Condensation followed by high-temperature cyclization (~250°C). wikipedia.org
Camps o-AcylaminoacetophenoneBase-catalyzed intramolecular cyclization. Can form quinolin-4-ones or quinolin-2-ones. drugfuture.comAlcoholic sodium hydroxide (B78521). drugfuture.com
Snieckus Anthranilamide, KetoneGood for synthesizing 3-substituted quinolin-4-ones.Base-promoted cyclization (e.g., LDA). mdpi.com

The use of N-(2-acylaryl)amides as precursors is a cornerstone of the Camps cyclization. nih.gov This strategy involves an intramolecular aldol-type condensation. mdpi.com The precursor, an N-(2-acylaryl)amide, can be readily prepared through methods like the condensation of a 2-aminoacetophenone (B1585202) with an acid chloride or via Friedel-Crafts acylation of anilides. nih.gov

The regioselectivity of the Camps cyclization is dictated by the choice of base. A strong base, such as sodium hydroxide, will deprotonate the more acidic α-position of the ketone, leading to an enolate that attacks the amide carbonyl, ultimately forming the quinolin-4(1H)-one. nih.gov Conversely, a weaker base can lead to deprotonation at the amide's α-position, resulting in the formation of a quinolin-2-one. mdpi.com This tunable reactivity makes the Camps reaction a powerful tool for generating diverse quinolone structures. nih.gov

Base-promoted intramolecular cyclizations are central to several quinolin-4(1H)-one syntheses, most notably the Camps and Snieckus reactions. mdpi.comnih.gov In these reactions, a strong base is used to generate a nucleophilic carbanion, which then attacks an internal electrophilic carbonyl group to initiate ring closure.

For instance, in the Camps reaction, treatment of an N-(2-acylaryl)amide with a base like sodium hydroxide facilitates an intramolecular aldol (B89426) condensation, which, after dehydration, yields the quinolin-4(1H)-one. nih.gov The efficiency of these cyclizations can be influenced by the nature of the base and the solvent system employed. mdpi.comacs.org Modern variations have explored a range of bases to optimize yields and control regioselectivity. mdpi.comnih.gov Other base-promoted methods include the insertion of ynones into the C-N bond of amides, which can lead to substituted quinolin-4(1H)-ones through a subsequent N-cyclization pathway. organic-chemistry.orgresearchgate.net

Transition-Metal-Catalyzed Approaches for Quinolin-4(1H)-one Synthesis

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolin-4(1H)-ones. These methods often proceed under milder conditions and exhibit high functional group tolerance compared to classical approaches. mdpi.comnih.gov

Palladium-catalyzed reactions are powerful tools for constructing the quinolin-4(1H)-one core. nih.gov One notable approach is the palladium-catalyzed carbonylative annulation of 2-iodoanilines with terminal or internal alkynes in the presence of carbon monoxide. nih.gov This process allows for the direct construction of the substituted heterocyclic ring system.

Another significant palladium-catalyzed method is the tandem amination reaction. For example, the reaction of o-haloaryl acetylenic ketones with primary amines in the presence of a palladium catalyst can afford functionalized 4-quinolones in good yields. organic-chemistry.org Similarly, a one-pot synthesis involving the palladium-catalyzed amidation of 2-bromoacetophenones with amides, followed by a base-promoted cyclization, has been developed. acs.org The Buchwald-Hartwig amination has also been employed in a one-pot sequence, starting from (Z)-β-chlorovinyl aromatic ketones and amines, to produce enamine intermediates that undergo intramolecular N-arylation to form quinolin-4(1H)-ones. organic-chemistry.org

Catalytic SystemReaction TypeSubstratesKey Advantages
Pd(0)/Pd(II) Carbonylative Annulation2-Iodoanilines, Alkynes, CODirect construction of the core with substitution. nih.gov
Pd(0) with Buchwald ligands Tandem Michael Addition/N-Arylation(Z)-β-chlorovinyl ketones, AminesOne-pot procedure, good to excellent yields. organic-chemistry.org
Pd₂(dba)₃/Xantphos Tandem Amidation/Cyclization2-Bromoacetophenones, AmidesOne-pot synthesis, general for various coupling partners. acs.org

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for quinolin-4(1H)-one synthesis. organic-chemistry.org One approach involves the copper-catalyzed amidation of 2-halogenoacetophenones to form the N-(2-acylaryl)amide precursor for the Camps cyclization, which can then be cyclized in a subsequent step. mdpi.comnih.gov

Direct copper-catalyzed methods for forming the quinolin-4(1H)-one ring are also prevalent. For instance, the heterocyclization of 1-(2-bromophenyl)-2-en-3-amin-1-ones, which are readily available from α,β-ynones and primary amines, can be achieved using a copper catalyst. organic-chemistry.org Another strategy involves the copper-catalyzed reaction of anilines and alkynes, which offers mild reaction conditions and high functional-group tolerance. organic-chemistry.orgnih.gov More recently, a copper-catalyzed aza-Michael addition of 2-aminobenzoates to β-substituted α,β-unsaturated ketones, followed by cyclization and oxidation, has been developed for the one-pot synthesis of 3-carbonyl-4-quinolone derivatives. organic-chemistry.orgresearchgate.net

Cobalt(III)-Catalyzed C-H Amidation for Quinolone Access

A notable advancement in quinolone synthesis is the use of earth-abundant cobalt catalysts for C-H functionalization. organic-chemistry.org Specifically, a Cobalt(III)-catalyzed C-H amidation reaction provides an efficient route to the quinolone core. organic-chemistry.orgorganic-chemistry.org This method utilizes enaminones as directing groups to guide the amidation of a C-H bond on an aromatic ring with dioxazolones serving as the amidation reagent. organic-chemistry.orgsnnu.edu.cn

The reaction proceeds via an electrophilic aromatic substitution pathway, where the C-H activation is the rate-limiting step. organic-chemistry.org The process involves the coupling of the enaminone with the dioxazolone, followed by a subsequent deacylation and cyclization to furnish the quinolone structure. organic-chemistry.org This methodology is distinguished by its high efficiency, broad substrate compatibility, and the use of a more sustainable catalyst compared to precious metals like rhodium or palladium. organic-chemistry.orgsnnu.edu.cn The reaction conditions are typically mild, with optimized protocols achieving high yields. organic-chemistry.org

Key Features of Co(III)-Catalyzed C-H Amidation:

FeatureDescriptionReference
Catalyst Earth-abundant Cobalt(III) complex organic-chemistry.org
Directing Group Enaminone moiety organic-chemistry.org
Amidating Agent Dioxazolones organic-chemistry.orgsnnu.edu.cn
Mechanism Electrophilic aromatic substitution with C-H activation as the rate-limiting step organic-chemistry.org
Advantages High efficiency, broad substrate scope, use of a non-precious metal catalyst organic-chemistry.orgsnnu.edu.cn

This catalytic system offers a powerful tool for the construction of variously substituted quinolones, potentially including those with the specific 5,7-dimethoxy-3-phenyl substitution pattern, by selecting appropriately functionalized starting materials.

Emerging Green Chemistry Principles in Quinolinone Synthesis Research

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. mdpi.combohrium.com In the context of quinolinone synthesis, this translates to the development of methodologies that reduce waste, use safer solvents, and conserve energy. mdpi.comnih.gov

Key green chemistry approaches in quinolinone synthesis include:

Use of Environmentally Benign Solvents: Traditional syntheses often employ hazardous organic solvents. mdpi.com Greener alternatives, such as water or solvent-free conditions, are being explored. For instance, decarboxylating cyclization of isatoic anhydrides with 1,3-dicarbonyl compounds has been successfully carried out in water. mdpi.com

Energy Efficiency: Microwave irradiation and ultrasound are being utilized to accelerate reactions, often leading to shorter reaction times and cleaner product formation compared to conventional heating. bohrium.comnih.gov

Atom Economy: Multicomponent reactions (MCRs) are designed to incorporate the majority of the atoms from the starting materials into the final product, thus minimizing waste. bohrium.com

Use of Greener Catalysts: There is a shift away from toxic and expensive heavy metal catalysts towards more sustainable alternatives like iron salts (e.g., FeCl3·6H2O) or organocatalysts. bohrium.comtandfonline.com

These principles are not merely aspirational but are being actively implemented in the synthesis of quinoline (B57606) and quinolinone derivatives, offering pathways that are both efficient and environmentally responsible. mdpi.combohrium.com

Stereoselective Synthesis of Advanced Quinolin-4(1H)-one Derivatives

The biological activity of quinolinone derivatives is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods is of paramount importance.

The synthesis of chiral 2,3-dihydroquinolin-4(1H)-ones serves as a crucial step towards accessing stereochemically pure quinolin-4(1H)-ones. Various strategies have been developed for the synthesis of 3-substituted 2,3-dihydroquinolin-4(1H)-ones. For example, palladium-catalyzed allylic amination followed by a thiazolium salt-catalyzed Stetter reaction cascade has been employed to create these structures. researchgate.net Another approach involves the intramolecular cyclization of o-aminochalcones, which can be promoted by various catalysts, including water-tolerant Lewis acids like zirconyl nitrate. organic-chemistry.org Asymmetric syntheses have also been reported, allowing for the creation of enantioenriched dihydroquinolinones. mdpi.com While not specifically detailing a 5,7-dimethoxy substitution pattern, these general methodologies provide a framework for accessing the desired intermediates through the use of appropriately substituted anilines.

The introduction of specific substituents at desired positions on the quinolinone core is a key challenge in the synthesis of this compound. The phenyl group at the C-3 position can be introduced through various methods, often involving the use of a phenyl-substituted starting material in a cyclization reaction.

The dimethoxy groups at the C-5 and C-7 positions are typically incorporated by starting with a correspondingly substituted aniline derivative, such as 3,5-dimethoxyaniline (B133145). The synthesis of various 6,7-dimethoxy-4-anilinoquinolines has been reported, demonstrating the feasibility of using dimethoxy-substituted anilines in quinoline synthesis. researchgate.netnih.gov A European patent also describes the synthesis of 2-ethyl-5,7-dimethoxy-4-quinolone, further confirming that the 5,7-dimethoxy substitution pattern is synthetically accessible. googleapis.com A three-component Povarov reaction has been used to synthesize a tetrahydroquinoline derivative with a 3,4-dimethoxyphenyl group at the C-4 position and a phenyl group at the C-2 position, showcasing a multicomponent approach to incorporating these key structural motifs. mdpi.com

One-Pot and Multicomponent Reaction Strategies for Enhanced Synthetic Efficiency

One-pot and multicomponent reactions (MCRs) represent a highly efficient and sustainable approach to the synthesis of complex molecules like quinolinones. bohrium.commdpi.com These reactions combine multiple synthetic steps into a single operation without the need for isolating intermediates, thereby saving time, resources, and reducing waste. mdpi.com

Several MCRs have been developed for the synthesis of quinoline and quinolinone derivatives. For example, a three-component reaction of an aniline, an aldehyde, and an activated carbonyl compound can lead to the formation of highly substituted quinolines in a single step. nih.gov The choice of catalyst is often crucial for the success of these reactions, with both metal-based and organocatalysts being employed. bohrium.com

Advantages of One-Pot and Multicomponent Strategies:

AdvantageDescriptionReference
Increased Efficiency Reduces the number of synthetic steps and purification procedures. mdpi.com
Atom Economy Maximizes the incorporation of starting material atoms into the final product. bohrium.com
Reduced Waste Minimizes the use of solvents and reagents for purification of intermediates. mdpi.com
Access to Complexity Allows for the rapid construction of complex molecular architectures. nih.gov

While a specific one-pot synthesis of this compound is not explicitly detailed in the provided search results, the principles of MCRs can be applied to design such a synthesis by carefully selecting the appropriate aniline, aldehyde, and a suitable three-carbon synthon.

Electrophilic and Nucleophilic Substitution Reactions on the Quinolinone Ring System

The quinolin-4(1H)-one ring system possesses a dual nature, making it amenable to both electrophilic and nucleophilic reactions at different positions.

Electrophilic Substitution: The benzene (B151609) portion of the quinolinone core is generally more susceptible to electrophilic aromatic substitution than the pyridinone ring. quimicaorganica.org In the case of this compound, the two methoxy (B1213986) groups are strong activating groups, directing electrophiles to the ortho and para positions. Therefore, electrophilic attack is predicted to occur preferentially at the C6 and C8 positions. The pyridinone ring itself is electron-deficient and generally resistant to electrophilic attack unless under harsh conditions. However, modern C-H functionalization techniques have enabled reactions that formally substitute hydrogen atoms, such as the C3-arylation of quinolin-4-ones using arylhydrazines as an aryl radical source in the presence of a base. organic-chemistry.org

Nucleophilic Substitution: The pyridinone ring is more susceptible to nucleophilic attack. Positions C2 and C4 are particularly reactive, especially when substituted with a good leaving group like a halogen. quimicaorganica.org For instance, 4-chloro-8-methylquinolin-2(1H)-one readily undergoes nucleophilic substitution at the C4 position with various nucleophiles, including thiols, hydrazines, azides, and amines. mdpi.comresearchgate.net While the parent this compound lacks a leaving group for a classic SNAr reaction, its derivatives, such as a 2- or 4-chloro analog, would be expected to show high reactivity towards nucleophiles. quimicaorganica.org The reaction mechanism typically proceeds through a stable addition-elimination intermediate where the negative charge is delocalized onto the nitrogen atom. quimicaorganica.org

Functional Group Interconversions and Modifications at the Quinolin-4(1H)-one Core

The functional groups present on the this compound core—the N-H, the C4-ketone, the two methoxy groups, and the C3-phenyl ring—offer multiple handles for chemical modification.

N-Alkylation and N-Acylation: The nitrogen atom of the quinolinone ring can be readily functionalized. N-alkylation is a common strategy to introduce diverse substituents. For example, reacting a quinolin-4(1H)-one with an alkyl halide (like propargyl bromide or 1-bromo-2-chloroethane) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium methoxide (B1231860) (NaOCH₃) in a solvent like DMF or acetonitrile (B52724) yields the corresponding N-substituted quinolinone. nih.govmdpi.comnih.gov This approach is fundamental in the synthesis of various bioactive derivatives.

O-Alkylation: While N-alkylation is common, O-alkylation at the C4-carbonyl oxygen can also occur, yielding 4-alkoxyquinoline derivatives. The regioselectivity between N- and O-alkylation can be influenced by the reaction conditions. Studies have shown that using KOH and KI in dry DMF with haloalkanes can lead to selective O-alkylation, confirmed by the disappearance of the C=O stretching band in the IR spectrum and detailed 2D NMR analysis. nih.gov

O-Demethylation: The methoxy groups at C5 and C7 can be converted to hydroxyl groups. This O-demethylation is a crucial transformation as the corresponding hydroxy-quinolones are common natural products. nih.gov This reaction typically requires harsh conditions and strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃), or Brønsted acids such as 47% hydrobromic acid (HBr) at elevated temperatures. nih.govchem-station.com More recently, methods using acidic concentrated lithium bromide have been shown to be effective under more moderate conditions. nih.gov The choice of reagent can also impart regioselectivity in molecules with multiple methoxy groups. nih.gov

Regioselective Halogenation (e.g., C3-H Halogenation) of 4-Quinolones

Direct functionalization of C-H bonds is a powerful tool for derivatization. For 4-quinolones lacking a substituent at the C3 position, this site is particularly amenable to regioselective halogenation. A highly effective method utilizes hypervalent iodine(III) reagents, such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) or phenyliodine(III) diacetate (PIDA), as oxidants in combination with potassium halide salts (KCl, KBr, KI) as the halogen source. acs.orgnih.gov

This transformation proceeds smoothly at room temperature in solvents like methanol, providing C3-halogenated 4-quinolones in good to excellent yields. nih.gov The reaction exhibits high regioselectivity for the C3 position and demonstrates broad functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on a phenyl ring at the C2 position. acs.orgnih.gov The protocol is also scalable and can be performed in water, highlighting its practicality and environmental friendliness. acs.org

Table 1. C3-H Regioselective Halogenation of Various 2-Aryl-4-quinolones. acs.orgnih.gov
Substrate (1)Halogen SourceOxidantSolventProductYield (%)
2-Phenyl-4-quinoloneKClPIFAMeOH3-Chloro-2-phenyl-4-quinolone86
2-Phenyl-4-quinoloneKBrPIFAMeOH3-Bromo-2-phenyl-4-quinolone96
2-Phenyl-4-quinoloneKIPIDAMeOH3-Iodo-2-phenyl-4-quinolone92
2-(4-Methoxyphenyl)-4-quinoloneKClPIFAMeOH3-Chloro-2-(4-methoxyphenyl)-4-quinolone91
2-(4-Chlorophenyl)-4-quinoloneKBrPIFAMeOH3-Bromo-2-(4-chlorophenyl)-4-quinolone92
2-(4-(Trifluoromethyl)phenyl)-4-quinoloneKIPIDAMeOH3-Iodo-2-(4-(trifluoromethyl)phenyl)-4-quinolone68

Development of Quinolinone-Based Hybrid Molecules and Conjugates

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced activity or a multi-target profile. mdpi.com The quinolin-4(1H)-one scaffold is frequently used as a core structure for developing such hybrid molecules.

Quinolinone-Chalcone Hybrids: Chalcones, a class of 1,3-diaryl-2-propen-1-ones, are well-known bioactive scaffolds. Hybrid molecules linking a quinolinone core to a chalcone (B49325) moiety have been synthesized and evaluated for various biological activities, including anticancer effects. nih.govnih.gov The synthesis often involves a Claisen-Schmidt condensation to form the chalcone, followed by coupling to a quinoline or quinolinone precursor. nih.govresearchgate.net

Quinolinone-Triazole Conjugates: The 1,2,3-triazole ring is another popular linker and pharmacophore in medicinal chemistry, often synthesized via copper-catalyzed "click chemistry." nih.gov Quinolinone-triazole conjugates are prepared by first functionalizing the quinolinone nitrogen with an alkyne-containing side chain (e.g., using propargyl bromide). tubitak.gov.tr This terminal alkyne then undergoes a Huisgen 1,3-dipolar cycloaddition with various organic azides to generate a library of hybrid molecules. nih.govtubitak.gov.trresearchgate.net This modular approach allows for the creation of diverse structures with potential applications as antiviral or CNS-active agents. nih.govmdpi.com

These derivatization strategies highlight the chemical versatility of the quinolin-4(1H)-one core, enabling the systematic modification of its structure to generate novel compounds for chemical and biological investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Molecular Architecture Determination

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton. The protons on the phenyl ring would typically appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The single proton at the 2-position of the quinolone ring (H-2) would likely be a singlet in a downfield region, characteristic of its position adjacent to the nitrogen atom and a double bond. The two aromatic protons on the quinolone core (H-6 and H-8) would appear as distinct signals, likely doublets, with their chemical shifts influenced by the electron-donating methoxy groups. The N-H proton would present as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The two methoxy groups (-OCH₃) at positions 5 and 7 would each produce a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C-4) of the quinolone ring is expected to be the most downfield signal, typically appearing around δ 170-180 ppm. The carbons of the aromatic rings would resonate in the δ 110-160 ppm range. Carbons bearing the methoxy groups (C-5 and C-7) would be shifted downfield due to the oxygen's deshielding effect. The methoxy carbons themselves would appear as sharp signals around δ 55-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on analogous structures. Actual experimental values may vary.)

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
2~8.0 (s)~140
3-~125
4-~175
4a-~115
5-~160
5-OCH₃~3.9 (s, 3H)~56
6~6.5 (d)~98
7-~162
7-OCH₃~3.9 (s, 3H)~56
8~6.7 (d)~95
8a-~145
Phenyl C'-~135
Phenyl H'~7.2-7.5 (m, 5H)~128-130
N-H~11.5 (br s)-

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons on adjacent carbons. For this compound, COSY would confirm the connectivity of protons within the phenyl ring and potentially show correlations between the H-8 and H-6 protons on the quinolone ring, if they are coupled.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C). This technique would definitively assign which proton signal corresponds to which carbon signal, for example, linking the methoxy proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is vital for piecing together the molecular skeleton. For instance, the H-2 proton would show correlations to C-3, C-4, and C-8a, while the methoxy protons would show correlations to C-5 and C-7, confirming their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could show through-space interactions between the H-2 proton and the ortho-protons of the C-3 phenyl ring, providing insight into the rotational orientation of the phenyl group relative to the quinolone core.

Infrared (IR) Spectroscopy for Diagnostic Vibrational Modes

Infrared spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR a valuable tool for functional group identification. For this compound, the IR spectrum would be expected to display several key absorption bands. A strong, sharp absorption between 1640-1680 cm⁻¹ would be indicative of the C=O (ketone) stretching vibration of the quinolone ring. The N-H stretching vibration would appear as a broad band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups would be just below 3000 cm⁻¹. The C-O stretching of the methoxy groups would likely produce strong bands in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

Table 2: Expected Diagnostic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
N-HStretch3200-3400 (broad)
Aromatic C-HStretch3000-3100
Aliphatic C-H (Methoxy)Stretch2850-2960
C=O (Amide/Ketone)Stretch1640-1680 (strong)
Aromatic C=CStretch1500-1600
C-O (Aryl Ether)Stretch1200-1250

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry is an essential technique for determining the precise molecular weight and elemental formula of a compound. HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. For this compound (molecular formula C₁₇H₁₅NO₃), the calculated exact mass of the molecular ion [M+H]⁺ would be determined. An experimental HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Furthermore, analysis of the fragmentation pattern in the mass spectrum can offer additional structural information. Common fragmentation pathways for such molecules might include the loss of a methyl group (CH₃) from a methoxy substituent or cleavage of the phenyl group.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the precise position of every atom in the molecule, providing definitive information on bond lengths, bond angles, and torsional angles.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for its accuracy in evaluating molecular properties. scirp.org For quinolin-4-one derivatives, DFT calculations, often utilizing the B3LYP functional with basis sets like 6-311G(d,p), are employed to dissect their structural and electronic characteristics. scirp.orgrsc.orgnih.gov These theoretical studies are crucial for understanding the stability and reactivity of these compounds, performing calculations in both gaseous phases and in solution to mimic different environments. scirp.orgscilit.com

Optimization of Molecular Geometries and Energy Calculations

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable three-dimensional conformation of the molecule. rsc.org This process identifies the structure corresponding to a true minimum on the potential energy surface by calculating vibrational frequencies. nih.gov For quinolinone systems, DFT calculations are used to determine key structural parameters such as bond lengths and angles. rsc.orgbhu.ac.in The total energy calculated for the optimized structure provides a measure of the molecule's intrinsic stability. researchgate.net For instance, studies on similar heterocyclic systems confirm that the optimized geometries obtained through DFT calculations are in good agreement with experimental data from X-ray crystallography, validating the accuracy of the theoretical approach. rsc.org

Table 1: Representative Optimized Geometrical Parameters for a Quinolin-4-one Core

Parameter Bond/Angle Typical Calculated Value
Bond Length C2-C3 ~1.37 Å
C3-C4 ~1.45 Å
C4=O ~1.24 Å
N1-C2 ~1.38 Å
N1-C9 ~1.40 Å
Bond Angle C2-N1-C9 ~121°
N1-C2-C3 ~122°
C2-C3-C4 ~120°
C3-C4-C10 ~117°

Note: These are generalized values for the core structure; actual values for this compound would be influenced by its specific substituents.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of molecules. nih.govresearchgate.net The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The HOMO energy level indicates the ability of a molecule to donate electrons, making regions with high HOMO density susceptible to electrophilic attack. Conversely, the LUMO represents the ability to accept electrons, with high LUMO density regions being prone to nucleophilic attack. ajchem-a.comnih.gov

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. ajchem-a.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the occupied to the unoccupied orbital. nih.gov For quinoline derivatives, FMO analysis helps to identify the most reactive sites and understand their electronic behavior. nih.gov

Table 2: FMO Properties and Reactivity Descriptors for a Model Quinolinone System

Parameter Value (eV) Implication
HOMO Energy -6.20 Electron-donating ability
LUMO Energy -2.15 Electron-accepting ability
Energy Gap (ΔE) 4.05 High kinetic stability, low reactivity
Electronegativity (χ) 4.175 Tendency to attract electrons
Chemical Hardness (η) 2.025 Resistance to change in electron distribution

Note: Values are illustrative and calculated from (HOMO+LUMO)/2 for electronegativity and (LUMO-HOMO)/2 for hardness.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization within a molecule, which is crucial for understanding its stability. numberanalytics.com This method investigates the interactions between filled, Lewis-type (donor) orbitals and empty, non-Lewis-type (acceptor) orbitals. scirp.orgscirp.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). scirp.org

Table 3: Significant NBO Donor-Acceptor Interactions in a Quinolinone Analogue

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction
LP (1) N1 π* (C2-C3) ~25.5 n → π*
LP (1) O11 π* (C4-C10) ~28.1 n → π*
π (C5-C6) π* (C4-C10) ~18.9 π → π*
π (C7-C8) π* (C9-C5) ~21.3 π → π*

Note: LP denotes a lone pair. Values are representative for the quinolinone scaffold.

Molecular Docking and Virtual Screening Approaches in Ligand-Target Interaction Studies

Computational techniques like molecular docking and virtual screening are indispensable in modern drug discovery for identifying and optimizing potential drug candidates. nih.govijprajournal.com These in silico methods allow for the rapid assessment of large libraries of compounds against specific biological targets, saving significant time and resources compared to traditional experimental screening. mdpi.com For quinoline analogues, these approaches have been successfully used to explore their potential as inhibitors for various enzymes and receptors. nih.govnih.gov

Prediction of Ligand-Binding Modes and Affinities with Biological Targets

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. ijprajournal.com The process involves generating various conformations (poses) of the ligand within the receptor's active site and scoring them based on their binding affinity, typically expressed in kcal/mol. ekb.eg A more negative binding energy indicates a more favorable and stable interaction. ajchem-a.com

This analysis provides crucial insights into the specific intermolecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. rasayanjournal.co.inajpp.in For quinolinone derivatives, docking studies have been used to investigate their binding modes with targets like DNA gyrase and various proteases, helping to rationalize their biological activity and guide the design of more potent analogues. nih.govrasayanjournal.co.in

Table 4: Hypothetical Molecular Docking Results for this compound

Target Protein Binding Energy (kcal/mol) Interacting Residues Key Interactions
SARS-CoV-2 Mpro -9.2 GLN127, LYS5 Hydrogen bond, Arene-cation
DNA Gyrase -8.5 LYS49, HIS52 Hydrogen bond, Pi-stacking
Topoisomerase I -8.1 ASP533, ARG364 Hydrogen bond, Hydrophobic

Note: This data is illustrative, based on docking studies of similar quinoline/quinazolinone scaffolds against common drug targets. nih.govekb.egrasayanjournal.co.in

In Silico Identification of Potential Off-Target Receptors

While molecular docking typically tests a ligand against a known target, inverse virtual screening (IVS), or target fishing, reverses this paradigm. frontiersin.orgnih.gov In IVS, a single molecule of interest is computationally screened against a large database of diverse protein structures. researchgate.net The primary goal is to identify potential biological targets for the compound, including both the intended therapeutic target and any unintended "off-target" receptors. frontiersin.org

Identifying potential off-targets is critical in the early stages of drug development as it can help predict potential side effects or toxicities. researchgate.net Furthermore, this approach can lead to drug repositioning, where a compound developed for one disease is found to have potential therapeutic effects for another by interacting with an unexpected target. nih.gov For a novel scaffold like this compound, IVS can provide a broad overview of its potential biological interaction profile, guiding further experimental validation. frontiersin.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR models can be developed to predict their activity against various biological targets, thereby guiding the synthesis of more potent compounds.

The development of a robust QSAR model for quinolin-4-one derivatives typically involves the calculation of a wide array of molecular descriptors. These descriptors quantify different aspects of the molecular structure and can be categorized as follows:

Electronic Descriptors: These pertain to the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO). Variations in the methoxy and phenyl substitutions on the quinolinone core would significantly alter these parameters.

Steric Descriptors: These describe the size and shape of the molecule. Descriptors like molecular weight, volume, surface area, and ovality are often employed. The substitution pattern on the phenyl ring of the 3-phenylquinolin-4-one scaffold would be a key determinant of these properties.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching. Indices such as the Szeged index have been used in QSAR studies of 4-quinolone derivatives. nih.gov

A typical QSAR study on quinolin-4-one analogues would involve the following steps:

Data Set Preparation: A series of this compound analogues with experimentally determined biological activities (e.g., IC50 values) would be compiled. This dataset is then divided into a training set for model development and a test set for model validation.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the developed QSAR model is assessed using the test set compounds. Statistical parameters like the squared correlation coefficient (r²), cross-validated correlation coefficient (q²), and root mean square error (RMSE) are used to evaluate the model's robustness. nih.gov

For instance, a hypothetical QSAR model for a series of 3-phenylquinolin-4(1H)-one analogues might reveal that increased electron-donating character on the 3-phenyl ring and a specific range of molecular ovality are correlated with higher biological activity. Such insights can then be used to prioritize the synthesis of novel derivatives with potentially improved potency.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Quinolone Analogues

Descriptor CategoryExamples of DescriptorsPotential Influence of Substituents on this compound
Electronic Dipole Moment, HOMO/LUMO Energies, Mulliken ChargesAlteration of electron density distribution by methoxy groups and substituents on the phenyl ring.
Steric Molecular Weight, Molar Refractivity, Ovality, Szeged IndexChanges in molecular size and shape due to different functional groups on the core structure.
Topological Connectivity Indices, Wiener Index, Balaban IndexVariations in the molecular graph due to the presence and position of different substituents.

Molecular Dynamics Simulations for Conformational Landscapes and Protein-Ligand Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. For this compound and its analogues, MD simulations can provide valuable insights into their conformational preferences and the stability of their interactions with biological targets such as enzymes or receptors.

Conformational Landscapes:

Protein-Ligand Stability:

When a ligand binds to a protein, it forms a complex that is subject to dynamic fluctuations. MD simulations can be used to assess the stability of these complexes over time. By simulating the protein-ligand complex in a solvated environment, researchers can monitor key parameters such as:

Hydrogen Bonds and Hydrophobic Interactions: The formation and breaking of intermolecular interactions between the ligand and the protein's active site residues can be tracked throughout the simulation. The persistence of key interactions is indicative of a stable binding mode.

Binding Free Energy Calculations: Advanced techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be applied to MD simulation trajectories to estimate the binding free energy of the ligand to the protein.

For example, MD simulations of a this compound analogue docked into the active site of a target kinase could reveal the crucial amino acid residues involved in its binding and the conformational changes that occur upon ligand binding. This information is invaluable for the rational design of analogues with improved binding affinity and selectivity. mdpi.com

Table 2: Key Parameters Analyzed in MD Simulations of Protein-Ligand Complexes

ParameterDescriptionSignificance for this compound Analogues
RMSD Root Mean Square Deviation of atomic positions from a reference structure.Indicates the stability of the ligand's binding pose and the protein's overall structure.
Hydrogen Bonds Number and occupancy of hydrogen bonds between the ligand and protein.Highlights key polar interactions responsible for binding affinity and specificity.
Hydrophobic Interactions Non-polar contacts between the ligand and protein.Identifies important van der Waals and π-stacking interactions contributing to binding.
Radius of Gyration (Rg) A measure of the compactness of the protein structure.Can indicate conformational changes in the protein upon ligand binding.
Binding Free Energy Estimated free energy of binding, often calculated using MM-PBSA/GBSA.Provides a quantitative measure of the ligand's affinity for the protein.

Theoretical Prediction of Spectroscopic Parameters (UV-Vis, NMR, IR) for Comparison with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of molecules. For novel compounds like this compound and its analogues, theoretical calculations of their UV-Vis, NMR, and IR spectra can aid in their structural characterization by providing a basis for comparison with experimental data.

UV-Vis Spectroscopy:

The electronic absorption spectra of quinolin-4-one derivatives can be predicted using Time-Dependent DFT (TD-DFT) calculations. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The predicted spectra can help in understanding the electronic transitions occurring within the molecule, such as π → π* and n → π* transitions, which are characteristic of the quinolinone chromophore. The positions of the methoxy groups and substituents on the phenyl ring would be expected to cause shifts in the absorption maxima.

NMR Spectroscopy:

The ¹H and ¹³C NMR chemical shifts of this compound and its analogues can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level of theory. nih.gov The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental spectra. These calculations are highly sensitive to the molecular geometry, and thus, an accurate optimized structure is crucial for obtaining reliable results. Theoretical NMR data can be particularly useful in assigning complex spectra and in confirming the regiochemistry of substitution on the quinolinone or phenyl rings.

IR Spectroscopy:

The vibrational frequencies of a molecule can be calculated using DFT methods. The resulting theoretical infrared (IR) spectrum provides information about the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. nih.gov By comparing the theoretical and experimental IR spectra, specific absorption bands can be assigned to the vibrations of particular functional groups, such as the C=O stretch of the quinolinone ring, the C-O stretches of the methoxy groups, and the various vibrations of the aromatic rings.

Table 3: Theoretical and Expected Experimental Spectroscopic Data for a Hypothetical this compound

Spectroscopic TechniqueParameterTheoretical Prediction MethodExpected Experimental Range/Value
UV-Vis λmaxTD-DFT~250-350 nm
¹H NMR Chemical Shift (δ)GIAO-DFTAromatic protons: ~6.5-8.5 ppm; Methoxy protons: ~3.8-4.2 ppm; NH proton: ~10-12 ppm
¹³C NMR Chemical Shift (δ)GIAO-DFTCarbonyl carbon: ~170-180 ppm; Aromatic carbons: ~100-160 ppm; Methoxy carbons: ~55-60 ppm
IR Wavenumber (cm⁻¹)DFTC=O stretch: ~1620-1650 cm⁻¹; N-H stretch: ~3200-3400 cm⁻¹; C-O stretch: ~1200-1300 cm⁻¹

Biological Activity Mechanisms of Action for Quinolin 4 1h One Derivatives

Molecular Target Engagement and Enzyme Inhibition

Quinolin-4(1H)-one derivatives exert their effects by engaging with specific molecular targets, leading to the inhibition of enzymes that are critical for cancer cell proliferation and survival.

Protein kinases are key regulators of cellular signaling pathways, and their deregulation is a hallmark of many cancers. The quinoline (B57606) and quinazoline scaffolds are known to be effective frameworks for designing protein kinase inhibitors. For instance, the 4-anilinoquinoline structure has been identified as a potent chemotype for inhibiting Protein Kinase Novel 3 (PKN3). nih.gov PKN3 is a component of the PI3K pathway, which is frequently overactivated in human cancers and plays a role in malignant cell growth and metastatic behavior. nih.gov The inhibition of PKN3 has been shown to suppress the growth of PI3K-driven prostate and breast cancer xenografts. nih.gov Deep annotation of a 4-anilinoquinoline library led to the discovery of potent PKN3 inhibitors, demonstrating the potential of this scaffold in targeting cancer-related kinases. nih.gov

Compound ClassTarget KinaseSignificance in Cancer
4-AnilinoquinolinesPKN3Component of the frequently overactivated PI3K pathway, involved in malignant cell growth and metastasis. nih.gov

This table summarizes the kinase inhibitory potential of the broader quinoline scaffold.

DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, which occur during replication and transcription. nih.govnih.gov Topoisomerase I (TOP1) functions by creating a transient single-strand break in the DNA, allowing it to relax before re-ligating the strand. nih.govnih.gov Certain anticancer drugs function by stabilizing the temporary complex formed between TOP1 and DNA (the TOP1-DNA cleavage complex), which prevents the re-ligation of the DNA strand and leads to lethal double-strand breaks in replicating cells. nih.govnih.gov

The quinoline core is a crucial element in the design of TOP1 inhibitors. nih.gov Studies on 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have identified them as a new class of topoisomerase I inhibitors with potent in vitro anticancer activity. nih.gov The planar polycyclic structure of the quinoline scaffold is suitable for intercalation into the DNA, and specific substitutions can form hydrogen bonds with amino acid residues in the TOP1 active site, thereby stabilizing the cleavage complex. nih.gov

Modulation of Specific Receptor Systems (e.g., NMDA Receptor Antagonism)

No information available for 5,7-Dimethoxy-3-phenylquinolin-4(1H)-one.

Influence on Cellular Processes: Angiogenesis and Cell Migration Pathways (e.g., MMP9 Suppression)

No information available for this compound.

Biosynthesis and Natural Product Isolation of Quinolinone Scaffolds

Distribution and Origin of Quinolone-Containing Natural Products (Bacterial, Fungal, and Plant Sources)

Quinoline (B57606) and quinolinone alkaloids are nitrogen-containing heterocyclic compounds widely distributed in nature. wikipedia.orgnih.govnih.govacs.orgresearchgate.net Their presence has been documented across different biological kingdoms, including bacteria, fungi, and plants, as well as in some animals. wikipedia.orgbohrium.com

Bacterial Sources: Bacteria, particularly those from the phylum Actinomycetes, are known producers of bioactive quinolinone alkaloids. bohrium.com For instance, Pseudomonas aeruginosa produces 2-heptyl-4(1H)-quinolone (HHQ), a quorum-sensing signaling molecule. nih.govacs.org

Fungal Sources: Fungi are prolific producers of a vast array of secondary metabolites, including quinolinone alkaloids. nih.govresearchgate.net The genera Penicillium and Aspergillus are particularly recognized for producing these compounds. researchgate.netnih.gov Notable examples include the quinolactacins from Penicillium species. nih.govresearchgate.netrsc.org Fungi from marine environments have also been identified as a source of novel quinolinone derivatives. rsc.org

Plant Sources: In the plant kingdom, quinoline alkaloids are predominantly found in the Rutaceae (rue family) and Rubiaceae (coffee family) families. wikipedia.org Famous examples include quinine, an antimalarial drug isolated from the bark of the Cinchona tree. wikipedia.orglongdom.org Other plant genera known to produce quinoline alkaloids include Camptotheca, Choisya, and Zanthoxylum. longdom.orgnih.govfrontiersin.org

The following table summarizes the distribution of representative quinolone-containing natural products.

Natural ProductSource OrganismKingdom
2-heptyl-4(1H)-quinolone (HHQ)Pseudomonas aeruginosaBacteria
Quinolactacin APenicillium sp.Fungi
PenigequinolonePenicillium sp.Fungi
AspoquinoloneAspergillus sp.Fungi
QuinineCinchona sp.Plant
CamptothecinCamptotheca acuminataPlant
SkimmianineChoisya ternataPlant

Elucidation of Fungal Biosynthetic Pathways (e.g., Quinolactacin A, Penicillium-Derived Metabolites)

Significant progress has been made in understanding the biosynthetic pathways of fungal quinolinones, particularly for compounds produced by Penicillium species. nih.govnih.gov These pathways often involve unique enzymatic strategies that differ from those found in bacteria and plants. nih.gov

A key feature of many fungal quinolinone biosynthetic pathways is the involvement of nonribosomal peptide synthetases (NRPSs). nih.govnih.govnih.govnih.gov NRPSs are large, multidomain enzymes that synthesize peptides without the use of ribosomes. nih.govwikipedia.org In the biosynthesis of quinolactacin A in Penicillium, a concise NRPS pathway has been identified. nih.govnih.gov This pathway utilizes two single-module NRPS enzymes, QltA and QltB, which catalyze the activation and condensation of the building blocks. acs.orgnih.gov The process involves a Dieckmann condensation reaction to form the characteristic quinolone-γ-lactam hybrid structure. researchgate.netnih.gov This enzymatic strategy is a notable example of how fungi generate molecular complexity. nih.govnih.gov

The general modular organization of a typical NRPS is shown below.

DomainFunction
A (Adenylation)Selects and activates the specific amino acid substrate via adenylation.
T (Thiolation/PCP)Tethers the activated substrate to the enzyme via a thioester bond.
C (Condensation)Catalyzes the formation of the peptide bond between substrates on adjacent modules.
TE (Thioesterase)Releases the final peptide product from the enzyme, often through hydrolysis or cyclization.

The biosynthesis of the quinolinone core in fungi often starts from precursors derived from primary metabolism. nih.gov In the case of quinolactacin A, labeling experiments have shown that L-tryptophan, rather than anthranilic acid, is the initial precursor. researchgate.net The tryptophan is metabolized through the kynurenine (B1673888) pathway to produce L-kynurenine. nih.govresearchgate.netnih.gov This L-kynurenine then undergoes a series of enzymatic modifications, including methylation, oxidative decarboxylation, and amide hydrolysis, to form the β-keto acid intermediate, N-methyl-2-aminobenzoylacetate. nih.gov This intermediate is a key building block for the NRPS-catalyzed assembly of the quinolone structure. nih.gov This pathway, starting from kynurenine, distinguishes the fungal biosynthesis of 4-quinolones from the known pathways in bacteria and plants, which typically utilize anthranilate. wikipedia.orgnih.gov

Methodologies for the Isolation and Structural Characterization of Natural Quinolinone Derivatives

The isolation and structural elucidation of novel quinolinone derivatives from natural sources are crucial steps in natural product drug discovery. acs.orgconicet.gov.ar The process typically begins with the extraction of metabolites from the source organism, followed by purification and characterization.

Extraction and Isolation: Natural quinolinones are often isolated from the cultured broth of microorganisms or from various parts of plants like the bark, roots, or stems. researchgate.netfrontiersin.orgconicet.gov.artaylorandfrancis.com The initial step involves extraction using organic solvents. rsc.orgconicet.gov.ar The resulting crude extract is then subjected to various chromatographic techniques for purification. These methods include column chromatography, preparative high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC). researchgate.netresearchgate.net

Structural Characterization: Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹H, ¹³C, and 2D NMR experiments) is a primary tool for elucidating the carbon-hydrogen framework. researchgate.netconicet.gov.ar Mass spectrometry (MS) provides information about the molecular weight and elemental composition. conicet.gov.ar In cases where suitable crystals can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional structure and absolute configuration of the molecule. rsc.orgrsc.org

Engineered Biosynthesis Approaches for Accessing Novel Quinolinone Analogues

Advances in molecular biology and synthetic biology have enabled the engineered biosynthesis of novel quinolinone analogues that may not be accessible through traditional chemical synthesis. nih.gov By manipulating the biosynthetic pathways of known quinolinone producers, researchers can generate new derivatives with potentially improved or novel biological activities.

One successful strategy involves heterologous expression, where the entire biosynthetic gene cluster for a quinolinone is transferred into a more genetically tractable host organism, such as Aspergillus nidulans. nih.govacs.orgresearchgate.net This allows for easier genetic manipulation and often results in higher yields of the desired product. researchgate.net

Furthermore, by creating hybrid pathways that combine genes from different organisms, novel compounds can be produced. For example, a hybrid pathway combining bacterial and fungal genes was constructed in a heterologous host to produce the N-desmethyl analog of quinolactacin A. nih.govacs.org This was achieved by introducing a bacterial pathway for the synthesis of the precursor 2-amino-benzoylacetate (2-ABA) into the fungal host expressing the quinolactacin biosynthetic enzymes. nih.govacs.org Such engineered biosynthesis approaches hold significant promise for expanding the chemical diversity of quinolinone natural products and for the sustainable production of valuable compounds. nih.govnih.gov

Q & A

Q. What are the common synthetic routes for preparing 5,7-Dimethoxy-3-phenylquinolin-4(1H)-one, and what factors influence reaction yields?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted anthranilic acid derivatives with ketones or aldehydes under acidic conditions. For example, Friedländer annulation using 2-amino-4,6-dimethoxybenzoic acid and benzaldehyde derivatives is a viable route. Reaction optimization involves controlling temperature (80–120°C), solvent choice (e.g., polyphosphoric acid or acetic acid), and catalyst selection (e.g., ZnCl₂). Yield improvements (typically 40–65%) are achieved by optimizing stoichiometry and reflux duration . Key Data :
ParameterOptimal Range
Temperature80–120°C
SolventPolyphosphoric acid
CatalystZnCl₂
Yield40–65%

Q. How should researchers handle safety and toxicity concerns when working with this compound?

  • Methodological Answer : The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Lab handling requires PPE (gloves, goggles), fume hood use, and adherence to waste disposal protocols (e.g., neutralization before disposal). Safety data sheets (SDS) from suppliers like Key Organics Limited recommend emergency measures such as immediate rinsing for skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. What advanced techniques resolve structural ambiguities in this compound derivatives, especially when spectral data conflicts?

  • Methodological Answer : Conflicting NMR or IR data can arise from tautomerism or polymorphism. To resolve this:
  • Use X-ray crystallography (via SHELX software ) for definitive structural confirmation.
  • Perform DFT calculations (B3LYP/6-31G* basis set) to predict vibrational frequencies and compare with experimental FT-IR/Raman spectra .
  • Employ dynamic NMR to detect tautomeric equilibria in solution.
    Example: A 2023 study resolved keto-enol tautomerism in a related quinolinone using temperature-dependent NMR and X-ray analysis .

Q. How can researchers design assays to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., SIRT1 inhibition measured via deacetylase activity with NAD⁺-dependent substrates) .
  • Antimicrobial Activity : Follow CLSI guidelines for MIC determination against Plasmodium falciparum (IC₅₀ < 100 nM in optimized ELQ derivatives) .
  • Cytotoxicity : Validate selectivity via comparative assays on mammalian cell lines (e.g., HEK293) using MTT or Annexin V/PI staining .

Q. What strategies reconcile contradictory data in structure-activity relationship (SAR) studies of quinolinone derivatives?

  • Methodological Answer :
  • Cross-Validation : Combine computational (molecular docking, QSAR) and experimental (crystallography, SPR binding) data.
  • Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., lipophilicity vs. steric effects).
  • Meta-Analysis : Aggregate data from multiple studies (e.g., antimalarial ELQ derivatives ) to identify consensus trends.
    A 2023 study resolved SAR contradictions by correlating logP values with membrane permeability in ELQ analogs .

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